molecular formula C22H17ClF4N6 B2688475 2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 865657-93-8

2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2688475
CAS RN: 865657-93-8
M. Wt: 476.86
InChI Key: YYXPXPRVNDZYPI-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H17ClF4N6 and its molecular weight is 476.86. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Development

Synthesis and Pharmacological Potential

Research on [1,2,4]triazolo[1,5-a]pyrimidine derivatives has demonstrated their versatility in heterocyclic chemistry, leading to the synthesis of novel compounds with significant pharmacological potential. These compounds have been explored for various biological activities, including antimicrobial, anticancer, and receptor antagonist properties. For example, the synthesis of new [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been reported, highlighting the methodological advancements in creating compounds with potential therapeutic applications (El-Agrody et al., 2001).

Antimicrobial and Anticancer Activities

Biological Applications

Several studies have focused on the antimicrobial and anticancer activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds exhibit a range of biological activities, suggesting their potential as leads for the development of new therapeutic agents. For instance, certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines, indicating their potential role in cancer therapy. Additionally, the antimicrobial properties of these derivatives make them candidates for the development of new antibiotics (Bektaş et al., 2007).

Mechanism of Action and Drug Design

Antitubulin and Receptor Antagonism

Research into the mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has revealed their unique interactions with biological targets, such as tubulin, which plays a crucial role in cell division. This interaction underpins the anticancer activity of some derivatives, offering insights into novel mechanisms of drug action. Additionally, the exploration of these compounds as adenosine A2a receptor antagonists suggests their potential in treating neurological disorders, including Parkinson's disease (Zhang et al., 2007).

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF4N6/c23-15-2-1-3-17(12-15)31-8-10-32(11-9-31)21-29-20-28-18(14-4-6-16(24)7-5-14)13-19(22(25,26)27)33(20)30-21/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXPXPRVNDZYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN4C(=CC(=NC4=N3)C5=CC=C(C=C5)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

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